molecular formula C27H30N4O4 B10873656 5,6-bis(4-methoxyphenyl)-N-(3-morpholinopropyl)furo[2,3-d]pyrimidin-4-amine

5,6-bis(4-methoxyphenyl)-N-(3-morpholinopropyl)furo[2,3-d]pyrimidin-4-amine

Cat. No.: B10873656
M. Wt: 474.6 g/mol
InChI Key: VICXBPMYDGBCSN-UHFFFAOYSA-N
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Description

N-[5,6-BIS(4-METHOXYPHENYL)FURO[2,3-D]PYRIMIDIN-4-YL]-N-(3-MORPHOLINOPROPYL)AMINE is a complex organic compound belonging to the class of 2,3-diphenylfurans. These compounds are characterized by a furan ring substituted with phenyl groups at the C2 and C3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5,6-BIS(4-METHOXYPHENYL)FURO[2,3-D]PYRIMIDIN-4-YL]-N-(3-MORPHOLINOPROPYL)AMINE typically involves multiple steps, starting with the preparation of the furan ring and subsequent substitution reactions to introduce the phenyl groups. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-purity reagents and advanced purification techniques is essential to achieve the required quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[5,6-BIS(4-METHOXYPHENYL)FURO[2,3-D]PYRIMIDIN-4-YL]-N-(3-MORPHOLINOPROPYL)AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various halogens for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and catalysts to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxygenated derivatives, while reduction reactions may yield different hydrogenated compounds .

Scientific Research Applications

N-[5,6-BIS(4-METHOXYPHENYL)FURO[2,3-D]PYRIMIDIN-4-YL]-N-(3-MORPHOLINOPROPYL)AMINE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5,6-BIS(4-METHOXYPHENYL)FURO[2,3-D]PYRIMIDIN-4-YL]-N-(3-MORPHOLINOPROPYL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .

Properties

Molecular Formula

C27H30N4O4

Molecular Weight

474.6 g/mol

IUPAC Name

5,6-bis(4-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)furo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C27H30N4O4/c1-32-21-8-4-19(5-9-21)23-24-26(28-12-3-13-31-14-16-34-17-15-31)29-18-30-27(24)35-25(23)20-6-10-22(33-2)11-7-20/h4-11,18H,3,12-17H2,1-2H3,(H,28,29,30)

InChI Key

VICXBPMYDGBCSN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(OC3=NC=NC(=C23)NCCCN4CCOCC4)C5=CC=C(C=C5)OC

Origin of Product

United States

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